molecular formula C15H28ClNO2 B13738278 Isobutyric acid, 4-piperidinocyclohexyl ester, hydrochloride CAS No. 1532-01-0

Isobutyric acid, 4-piperidinocyclohexyl ester, hydrochloride

Cat. No.: B13738278
CAS No.: 1532-01-0
M. Wt: 289.84 g/mol
InChI Key: MMGAXWAZJLRZCM-UHFFFAOYSA-N
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Description

Isobutyric acid, 4-piperidinocyclohexyl ester, hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the ester linkage between isobutyric acid and 4-piperidinocyclohexyl, with the addition of a hydrochloride group enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyric acid, 4-piperidinocyclohexyl ester, hydrochloride typically involves the esterification of isobutyric acid with 4-piperidinocyclohexanol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isobutyric acid, 4-piperidinocyclohexyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Isobutyric acid, 4-piperidinocyclohexyl ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of isobutyric acid, 4-piperidinocyclohexyl ester, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active components that exert biological effects. The hydrochloride group enhances the compound’s solubility, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Isobutyric acid, 4-piperidinocyclohexyl ester
  • Isobutyric acid, 4-piperidinocyclohexyl amide
  • Isobutyric acid, 4-piperidinocyclohexyl ether

Uniqueness

Isobutyric acid, 4-piperidinocyclohexyl ester, hydrochloride is unique due to the presence of the hydrochloride group, which enhances its solubility and stability compared to its analogs. This makes it more suitable for certain applications, particularly in biological and medicinal research.

Properties

CAS No.

1532-01-0

Molecular Formula

C15H28ClNO2

Molecular Weight

289.84 g/mol

IUPAC Name

(4-piperidin-1-ium-1-ylcyclohexyl) 2-methylpropanoate;chloride

InChI

InChI=1S/C15H27NO2.ClH/c1-12(2)15(17)18-14-8-6-13(7-9-14)16-10-4-3-5-11-16;/h12-14H,3-11H2,1-2H3;1H

InChI Key

MMGAXWAZJLRZCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1CCC(CC1)[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

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